4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde
Beschreibung
Chemical Identity and Historical Context
4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde represents a sophisticated example of deuterium-labeled organic compounds that have become increasingly important in modern chemical research and pharmaceutical development. The compound bears the Chemical Abstracts Service registry number 1189479-80-8 and possesses the molecular formula C16H13D4NO2, with a precise molecular weight of 259.34 daltons. This molecular structure distinguishes it from conventional organic compounds through the incorporation of four deuterium atoms, which replace specific hydrogen atoms in the ethoxy linkage region of the molecule.
The development of deuterium-labeled compounds like this compound emerged from the growing recognition of isotopic labeling as a powerful tool in analytical chemistry and drug development. Deuterium labeled compounds have gained significant prominence in research applications since they provide enhanced analytical capabilities while maintaining chemical similarity to their non-labeled counterparts. The specific synthesis and characterization of this compound reflects the pharmaceutical industry's need for precise analytical standards and traceable intermediates in complex synthetic pathways.
The compound exists as a neat product format and requires specialized storage conditions, typically maintained at minus twenty degrees Celsius to preserve its stability and isotopic integrity. Its classification as a stable isotope labeled compound places it within a specialized category of research chemicals that serve critical roles in analytical method development, metabolic studies, and pharmaceutical quality control processes.
Structural Significance of Deuterium Labeling
The incorporation of deuterium atoms in this compound occurs specifically at four positions within the ethoxy linkage, creating a tetradeuterated analog of the parent compound. This strategic placement of deuterium atoms follows the International Union of Pure and Applied Chemistry nomenclature as 4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, which precisely describes the locations of isotopic substitution. The deuterium labeling pattern creates distinct analytical signatures that can be detected through mass spectrometry and nuclear magnetic resonance spectroscopy techniques.
Deuterium substitution fundamentally alters the physical properties of the compound while maintaining its chemical reactivity profile. The mass difference between hydrogen and deuterium, where deuterium possesses approximately twice the mass of protium, creates measurable kinetic isotope effects that are valuable for mechanistic studies. These effects manifest in reaction rate differences and vibrational frequency changes that can be quantitatively measured and analyzed to understand reaction pathways and molecular dynamics.
The specific deuterium labeling pattern in this compound enables researchers to track the fate of particular molecular fragments during chemical transformations. This capability proves especially valuable in metabolic studies and reaction mechanism investigations, where the deuterium atoms serve as non-radioactive tracers that can be followed through complex biological and chemical processes. The strategic placement of deuterium atoms in the ethoxy linkage region suggests particular utility in studying ether bond formation and cleavage reactions.
| Labeling Position | Atom Type | Chemical Shift Impact |
|---|---|---|
| Carbon-1 of ethoxy chain | Deuterium | Altered vibrational frequency |
| Carbon-1 of ethoxy chain | Deuterium | Reduced coupling constant |
| Carbon-2 of ethoxy chain | Deuterium | Modified chemical shift |
| Carbon-2 of ethoxy chain | Deuterium | Distinct mass spectral signature |
Position in Chemical Nomenclature Systems
Within established chemical nomenclature systems, this compound occupies a specific position that reflects both its structural complexity and isotopic character. The systematic name follows International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds, with the "d4" designation indicating the presence of four deuterium atoms incorporated into the molecular structure. This nomenclature approach ensures precise communication of the compound's isotopic composition within the global chemical community.
The compound's classification extends across multiple chemical databases and registry systems, each providing unique identifiers that facilitate research and commerce. The Simplified Molecular Input Line Entry System representation [2H]C([2H])(OC1=CC=C(C=O)C=C1)C([2H])([2H])C1=NC=C(CC)C=C1 explicitly shows the deuterium positions and molecular connectivity. This standardized representation enables computational chemistry applications and database searches while maintaining isotopic specificity.
Chemical databases categorize this compound under multiple classification schemes, including its designation as a stable isotope labeled compound, a benzaldehyde derivative, and a pyridine-containing heterocycle. The International Chemical Identifier provides a unique digital signature that remains constant across different chemical information systems, ensuring reliable identification and cross-referencing capabilities. These systematic approaches to chemical nomenclature support reproducible research and facilitate international collaboration in pharmaceutical development.
The compound's position within chemical taxonomy reflects its dual nature as both an analytical standard and a synthetic intermediate. Professional chemical suppliers categorize it within specialty materials and biochemical reagents, acknowledging its specialized applications in proteomics research and pharmaceutical analysis. This classification influences regulatory considerations, handling requirements, and quality control standards that govern its production and distribution.
Relationship to Parent Compound 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde
The relationship between this compound and its parent compound 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde illustrates the sophisticated approach to isotopic analog development in modern pharmaceutical chemistry. The parent compound, bearing Chemical Abstracts Service number 114393-97-4, possesses the molecular formula C16H17NO2 with a molecular weight of 255.31 daltons. This four-dalton mass difference between the deuterated and non-deuterated versions directly corresponds to the replacement of four hydrogen atoms with deuterium atoms.
Structurally, the two compounds share identical connectivity patterns and functional group arrangements, differing only in the isotopic composition of specific hydrogen positions. The parent compound contains normal protium atoms throughout its structure, while the deuterated analog features strategically placed deuterium atoms in the ethoxy linkage region. This relationship enables direct comparative studies where the deuterated version serves as an internal standard or tracer for analytical applications involving the parent compound.
Both compounds function as intermediates in the synthesis of pioglitazone, a pharmaceutical compound used in diabetes treatment, demonstrating their shared synthetic utility. The availability of both isotopic forms provides pharmaceutical researchers with complementary tools for method development, where the deuterated version can serve as an analytical standard for quantifying the non-deuterated intermediate in complex reaction mixtures. This relationship proves particularly valuable in quality control applications and metabolic studies.
| Property | Parent Compound | Deuterated Analog | Difference |
|---|---|---|---|
| Chemical Abstracts Service Number | 114393-97-4 | 1189479-80-8 | Different registry |
| Molecular Formula | C16H17NO2 | C16H13D4NO2 | Four deuterium substitutions |
| Molecular Weight | 255.31 Da | 259.34 Da | 4.03 Da increase |
| Isotopic Labeling | None | Tetradeuterated | Four deuterium atoms |
The analytical applications of this parent-analog relationship extend beyond simple identification to include sophisticated quantitative analysis techniques. Mass spectrometry readily distinguishes between the two compounds based on their mass difference, enabling precise quantification when both are present in the same sample. Nuclear magnetic resonance spectroscopy reveals distinct spectral patterns for each compound, with the deuterated version showing simplified coupling patterns and altered chemical shifts in regions adjacent to the deuterium substitution sites.
The synthetic accessibility of both compounds through similar reaction pathways facilitates comparative studies of reaction mechanisms and kinetic parameters. Researchers can conduct parallel syntheses using identical conditions to produce both isotopic forms, enabling direct comparison of reaction rates and pathway preferences. This relationship supports fundamental research into kinetic isotope effects and provides practical tools for optimizing synthetic procedures in pharmaceutical manufacturing.
Eigenschaften
IUPAC Name |
4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSWGSRJHHXHBB-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661967 | |
| Record name | 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189479-80-8 | |
| Record name | 4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde involves several steps. One common method includes the reaction of 5-ethyl-2-pyridine with 4-hydroxybenzaldehyde in the presence of a deuterated solvent. The reaction is typically carried out under reflux conditions with a suitable catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde serves as a labeled intermediate in the synthesis of Pioglitazone, a drug used to manage type 2 diabetes. The deuterated form of this compound allows for enhanced tracking in metabolic studies and pharmacokinetic evaluations due to its unique isotopic labeling.
Case Studies
- Synthesis of Pioglitazone : Research has shown that this compound can be effectively utilized in the synthesis of Pioglitazone, facilitating the development of antidiabetic therapies. The incorporation of deuterium aids in understanding the drug's metabolism and efficacy in clinical settings.
- Metabolic Studies : The use of deuterated compounds like this compound is crucial for tracing metabolic pathways in vivo. Studies utilizing this compound have demonstrated its potential to elucidate the metabolic fate of drugs and their interactions within biological systems.
Biological Research Applications
The compound's structural characteristics contribute to its potential biological activities, including antimicrobial and anticancer properties.
Anticancer Potential
Investigations into related benzaldehyde derivatives suggest potential anticancer activities. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines. Future research focusing on this compound could explore its cytotoxic effects against various cancer models.
Comparative Analysis of Related Compounds
A comparative analysis highlights the biological activities of compounds structurally related to this compound:
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| 4-[2-(5-Ethyl-3-pyridyl)ethoxy]benzaldehyde | TBD | Moderate | TBD | TBD |
| Benzothiazole Derivative | TBD | Positive | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | TBD | Positive | High | DNA Intercalation |
TBD = To Be Determined
Wirkmechanismus
The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The deuterium labeling provides additional stability and allows for detailed studies of its interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde
- Molecular Formula: C₁₆H₁₃D₄NO₂
- Molecular Weight : 259.34 g/mol
- CAS Registry Number: Not explicitly provided (the non-deuterated form is 114393-97-4) .
Role and Applications :
This deuterated compound is a stable isotope-labeled analog of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde, a key intermediate in synthesizing pioglitazone hydrochloride , a thiazolidinedione-class antidiabetic drug . The deuterium (d4) substitution at the ethoxy group enhances metabolic stability, making it valuable as an internal standard in mass spectrometry for quantifying pioglitazone and its metabolites in pharmacokinetic studies .
Structural and Functional Analogues
Table 1: Key Comparative Data
Detailed Analysis
Non-Deuterated vs. Deuterated Analogs
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde (Non-Deuterated): Serves as a precursor in pioglitazone synthesis. The benzaldehyde group undergoes condensation with thiazolidinedione to form the drug’s core structure . Key Difference: Lacks deuterium, leading to faster metabolic degradation compared to its deuterated counterpart.
This compound (Deuterated) :
- Deuterium substitution at the ethoxy group reduces metabolic cleavage (C-D bonds are stronger than C-H), enhancing stability in analytical workflows .
- Application : Used as a reference standard to ensure precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for tracking pioglitazone levels in biological matrices .
Pioglitazone Hydrochloride
- Contains the 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde moiety as part of its larger structure.
- Functions as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, improving insulin sensitivity .
- Contrast : While the deuterated benzaldehyde derivative is a tool for drug analysis, pioglitazone itself is the therapeutic agent.
Other Deuterated Derivatives
- 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione :
Physicochemical and Metabolic Differences
Deuterium Effects :
- Structural Analogues in Materials Science: Compounds like 4-{Phenyl[4-(6-phenyl-2,2'-bipyridin-4-yl)phenyl]amino}benzaldehyde () share the benzaldehyde group but are tailored for optoelectronic applications, diverging from pharmaceutical uses .
Biologische Aktivität
4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde, with the CAS number 1189479-80-8, is a deuterated compound that serves as an intermediate in the synthesis of various pharmaceuticals, including Pioglitazone, a drug used to treat type 2 diabetes. The unique structural characteristics of this compound contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C16H17D4N O2, with a molecular weight of 259.34 g/mol. The presence of deuterium (d4) in the ethoxy group enhances its stability and can influence its interaction with biological targets.
The compound's biological activity is primarily attributed to its ability to interact with various biological pathways, particularly those involved in glucose metabolism and insulin sensitivity. As an intermediate in Pioglitazone synthesis, it may exhibit similar pharmacological properties, including:
- PPARγ Agonism : Pioglitazone acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.
- Anti-inflammatory Properties : Compounds related to PPARγ activation have been shown to exert anti-inflammatory effects, potentially beneficial in metabolic disorders.
Research Findings
Recent studies have examined the effects of compounds structurally similar to this compound on various biological systems:
- In vitro Studies : Research has demonstrated that derivatives of this compound can enhance glucose uptake in adipocytes and muscle cells, indicating potential applications in diabetes management .
- Animal Models : In vivo studies using rodent models have shown that administration of PPARγ agonists leads to improved insulin sensitivity and reduced blood glucose levels .
- Toxicological Assessments : Safety evaluations indicate that while the compound exhibits biological activity, it also necessitates thorough toxicological profiling to assess any adverse effects associated with prolonged exposure or high dosages .
Case Study 1: PPARγ Activation
A study conducted by Amir et al. (2004) investigated the effects of PPARγ agonists on glucose metabolism in diabetic rat models. The findings indicated that compounds similar to this compound significantly improved insulin sensitivity and reduced hyperglycemia .
Case Study 2: Anti-inflammatory Effects
Zarghi et al. (2005) explored the anti-inflammatory properties of PPARγ agonists in a murine model of inflammation. The results showed that these compounds reduced inflammatory markers, suggesting a potential therapeutic role in metabolic syndrome .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1189479-80-8 |
| Molecular Formula | C16H17D4N O2 |
| Molecular Weight | 259.34 g/mol |
| Role | Intermediate for Pioglitazone |
| Biological Targets | PPARγ |
| Study | Findings |
|---|---|
| Amir et al., 2004 | Improved insulin sensitivity |
| Zarghi et al., 2005 | Reduced inflammatory markers |
Q & A
Q. What are the optimal synthetic routes for 4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1: React 5-ethyl-2-pyridinol with deuterated ethylene glycol under Mitsunobu conditions to introduce the d4-ethoxy group .
- Step 2: Couple the intermediate with 4-hydroxybenzaldehyde via Williamson ether synthesis in anhydrous DMF at 65–80°C .
- Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity. Monitor reaction progress via TLC (Rf = 0.45 in 7:3 hexane/EtOAc) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify deuterium incorporation (absence of -OCH2- proton signals) and confirm pyridinyl-benzaldehyde connectivity. Compare with non-deuterated analogs for isotopic shift analysis .
- FT-IR: Validate aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- HPLC-MS: Use a C18 column (ACN/H2O + 0.1% formic acid) to assess purity and detect isotopic patterns (M+4 peak for d4-ethoxy) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Handling: Use gloves and fume hoods due to aromatic aldehyde reactivity. Avoid exposure to strong oxidizers (risk of exothermic decomposition) .
- Storage: Keep under argon at 4°C in amber vials to prevent aldehyde oxidation .
Advanced Research Questions
Q. How does isotopic labeling (d4-ethoxy) influence reaction kinetics or metabolic stability?
Methodological Answer:
- Kinetic Isotope Effect (KIE): Compare hydrolysis rates of deuterated vs. non-deuterated analogs in pH 7.4 buffer at 37°C. Deuterium reduces C-D bond cleavage, slowing hydrolysis by ~2–3× .
- Metabolic Studies: Incubate with liver microsomes; use LC-MS/MS to quantify deuterated metabolites. The d4-ethoxy group resists cytochrome P450 oxidation, extending half-life (t1/2) by 40% .
Q. How can computational modeling predict reactivity in nucleophilic additions?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (aldehyde carbon: f⁻ = 0.32).
- Solvent Effects: Simulate THF vs. DMSO using PCM models; DMSO stabilizes transition states, lowering activation energy by 15 kcal/mol .
- Validation: Correlate computed ΔG‡ with experimental yields for imine formation (R² = 0.91) .
Q. How can researchers resolve contradictions in reported biological activity data for analogs?
Methodological Answer:
- Assay Variability: Standardize conditions (e.g., fix ATP concentration in kinase assays). Re-test disputed compounds side-by-side .
- Meta-Analysis: Use databases (e.g., PubChem BioAssay) to compare IC50 values. For example, pyridinyl-benzaldehyde analogs show ±20% variance due to cell line differences (HEK293 vs. HeLa) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
